molecular formula C13H20N4 B6310266 1-Butyl-1-methylpyrrolidinium tricyanomethanide;  98% CAS No. 878027-72-6

1-Butyl-1-methylpyrrolidinium tricyanomethanide; 98%

Cat. No. B6310266
CAS RN: 878027-72-6
M. Wt: 232.32 g/mol
InChI Key: NSZMIQHKJOPSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-1-methylpyrrolidinium tricyanomethanide is a chemical compound with the molecular formula C13H20N4. It has a molecular weight of 232.32 . It’s also known by several synonyms including BMPyrr TCM, PYR 14 TCM, PY 14 TCM, and N-Butyl-N-methylpyrrolidinium tricyanomethanide .


Chemical Reactions Analysis

1-Butyl-1-methylpyrrolidinium tricyanomethanide has been studied in the context of its mixtures with other substances. For example, the effects of temperature and composition on the density and viscosity of binary mixtures containing this compound and benzothiophene have been reported .


Physical And Chemical Properties Analysis

This compound has a melting point of less than room temperature. It has a density of 1.006 g/ml at 22°C and a conductivity of 7.74 mS/cm at 30°C . Its viscosity is 26.9 cP at 25°C .

Safety and Hazards

According to the safety data sheet, this substance has not been fully tested, so risks cannot be excluded if the product is handled inappropriately . It’s advised to avoid contact with skin or inhalation of spillage, dust, or vapor. In case of contact with eyes, rinse continuously with water for several minutes .

Mechanism of Action

Target of Action

1-Butyl-1-methylpyrrolidinium tricyanomethanide, also known as BMPYR TCM , is an ionic liquid that primarily targets a wide range of organic and inorganic compounds . It has the ability to dissolve these compounds, making it a versatile solvent in various chemical reactions .

Mode of Action

The interaction of 1-Butyl-1-methylpyrrolidinium tricyanomethanide with its targets involves the formation of ionic bonds. This ionic liquid can form strong hydrogen bonds with polar solvents, such as benzothiophene . The strength of these interactions is influenced by packing effects .

Biochemical Pathways

It has been used in the design of an organic dual-ion battery, indicating its potential role in electrochemical energy applications .

Pharmacokinetics

Its physicochemical properties, such as density, viscosity, and surface tension, have been measured . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of 1-Butyl-1-methylpyrrolidinium tricyanomethanide’s action is its ability to dissolve a wide range of compounds . This makes it a valuable tool in various chemical reactions, catalysis, and separations . In addition, it has been used in the design of an organic dual-ion battery, demonstrating its potential in energy storage applications .

Action Environment

The action of 1-Butyl-1-methylpyrrolidinium tricyanomethanide is influenced by environmental factors such as temperature and composition . For example, the density and viscosity of this ionic liquid can vary with temperature and the amount of benzothiophene added . These factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

1-butyl-1-methylpyrrolidin-1-ium;2,2-dicyanoethenylideneazanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.C4N3/c1-3-4-7-10(2)8-5-6-9-10;5-1-4(2-6)3-7/h3-9H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZMIQHKJOPSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCC1)C.C(=C(C#N)C#N)=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-1-methylpyrrolidinium tricyanomethanide

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